molecular formula C11H15NO2 B8194969 gamma Phe

gamma Phe

Cat. No.: B8194969
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-SNVBAGLBSA-N
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Description

γ-Phenylalanine (γ-Phe) is a non-proteinogenic amino acid derivative characterized by a phenyl group attached to the gamma carbon of the alanine backbone. Unlike its canonical counterpart L-phenylalanine (L-Phe), which is integral to protein synthesis and aromatic secondary metabolite production, γ-Phe is primarily studied for its role in peptide analogs and bioactive molecules.

Properties

IUPAC Name

(4R)-4-azaniumyl-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAOHLJWLYLQE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamylphenylalanine can be synthesized through the enzymatic reaction involving gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group from glutathione to phenylalanine . This reaction typically occurs under mild conditions, making it an efficient method for producing gamma-glutamylphenylalanine.

Industrial Production Methods

Industrial production of gamma-glutamylphenylalanine involves microbial fermentation using strains of Bacillus species. The fermentation process is optimized to achieve high yields of the compound by adjusting the nutrient composition, pH, temperature, and incubation period . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gamma-glutamylphenylalanine. These derivatives have distinct chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Gamma-glutamylphenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

Gamma-glutamylphenylalanine exerts its effects through various molecular targets and pathways. It acts as a substrate for gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids and peptides. This process plays a crucial role in maintaining cellular redox balance and modulating oxidative stress . Additionally, gamma-glutamylphenylalanine can influence signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

L-Phenylalanine (L-Phe)

  • Structural Difference : L-Phe features a phenyl group on the beta carbon, whereas γ-Phe has the phenyl group on the gamma carbon.
  • Metabolism : L-Phe is metabolized via phenylalanine ammonia-lyase (PAL) in plants, producing cinnamic acid. γ-Phe lacks this pathway, instead undergoing alternative modifications in synthetic peptides .

N-Methylphenylalanine (NMePhe)

  • Structural Difference: NMePhe contains a methyl group on the amino nitrogen, unlike γ-Phe’s gamma carbon substitution.
  • Functional Impact : NMePhe enhances peptide stability against enzymatic degradation, as seen in opioid receptor ligands. γ-Phe, conversely, alters receptor binding kinetics without significantly affecting metabolic stability .

Cyclo(Phe-Leu) and Diketopiperazine Derivatives

  • Structural Context : Cyclic dipeptides like cyclo(Phe-Leu) derive from Phe and leucine condensation, forming rigid bicyclic structures. γ-Phe lacks the cyclic backbone but shares aromatic sidechain properties.
  • Bioactivity : Cyclo(Phe-Leu) derivatives exhibit antimicrobial and antiviral activities, while γ-Phe-containing analogs (e.g., miramides) show distinct bioactivity due to hydroxy fatty acid sidechains .

Detoxins and Rimosamides

  • Comparison : Detoxins (e.g., D1–D5) and rimosamides are Phe-derived depsipeptides. Detoxins feature amide-bonded fatty acid residues, whereas γ-Phe analogs like miramides incorporate ester-linked hydroxy fatty acids. This structural divergence correlates with differential antimicrobial potency .

Discussion of Comparative Insights

  • Receptor Specificity : γ-Phe’s gamma substitution confers selective antagonism in neuropeptides, contrasting with NMePhe’s stabilization effects .
  • Structural-Activity Relationships : The position of phenyl group substitution (beta vs. gamma) and sidechain modifications (e.g., fatty acid attachments) critically influence bioactivity and stability across Phe derivatives .

Q & A

Q. How can researchers reconcile conflicting reports on γ-Phe’s catalytic activity in enantioselective reactions?

  • Methodological Answer : Perform substrate scope studies with chiral HPLC analysis. Isolate reaction intermediates via quenching and characterize them via NMR. Compare turnover numbers (TON) and enantiomeric excess (ee) under identical conditions .

Q. What novel methodologies could advance γ-Phe research beyond current limitations?

  • Methodological Answer : Develop in-situ Raman spectroscopy setups to monitor real-time conformational changes. Integrate machine learning (e.g., neural networks) to predict γ-Phe’s behavior in non-aqueous solvents. Collaborate with computational chemists to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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